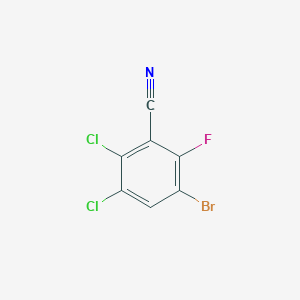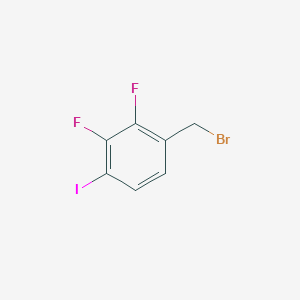
2,3-Difluoro-4-iodobenzyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine and iodine atoms.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-iodobenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 2,3-difluoro-4-iodotoluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,3-Difluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学的研究の応用
2,3-Difluoro-4-iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material Science: It can be used in the synthesis of fluorinated materials with unique properties.
作用機序
The mechanism of action of 2,3-Difluoro-4-iodobenzyl bromide in chemical reactions involves the reactivity of the bromine and iodine atoms. The bromine atom is susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can participate in oxidative addition with palladium catalysts, facilitating cross-coupling reactions . These reactions proceed through well-established pathways involving the formation of reactive intermediates and transition states.
類似化合物との比較
Similar Compounds
2-Iodobenzyl bromide: Similar structure but lacks fluorine atoms.
4-Iodobenzyl bromide: Similar structure but lacks fluorine atoms and has the iodine atom in a different position.
3-Iodobenzyl bromide: Another isomer with the iodine atom in the meta position.
Uniqueness
2,3-Difluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both halogens are required.
特性
分子式 |
C7H4BrF2I |
|---|---|
分子量 |
332.91 g/mol |
IUPAC名 |
1-(bromomethyl)-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |
InChIキー |
AQUJXZZRKFABFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CBr)F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


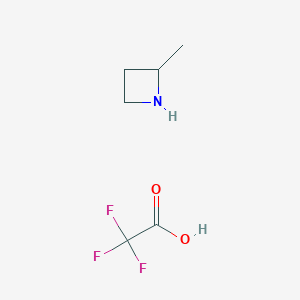
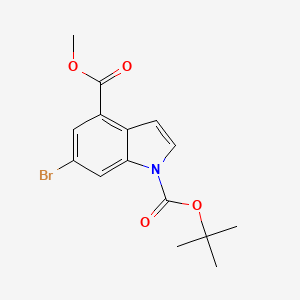
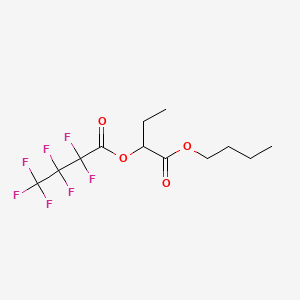
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
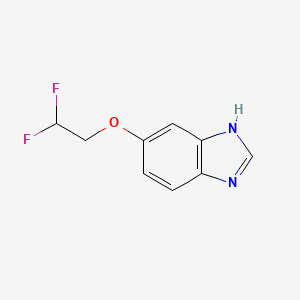
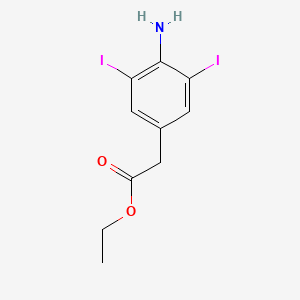
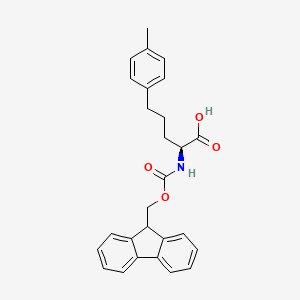
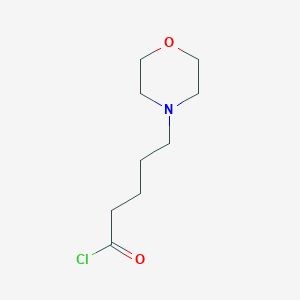

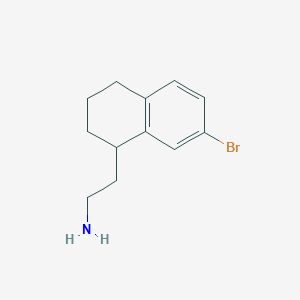

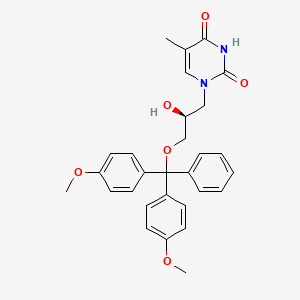
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
